Bucumolol-d9
Description
Overview of Bucumolol (B107653) as a Beta-Adrenergic Antagonist and the Rationale for Deuteration
Bucumolol is classified as a beta-adrenergic antagonist, commonly known as a beta-blocker. wikipedia.orgwikipedia.org These drugs function by competitively blocking the receptor sites for endogenous catecholamines like epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline) on beta-adrenergic receptors. wikipedia.orgcvpharmacology.com These receptors are integral to the sympathetic nervous system, which mediates the "fight-or-flight" response. wikipedia.org Beta-receptors are found on cells in the heart, airways, arteries, and other tissues. wikipedia.org By inhibiting the normal sympathetic actions, beta-blockers can reduce heart rate, lower blood pressure, and decrease the heart's contractility and oxygen demand. cvpharmacology.comconsensus.app Consequently, they are used in the management of cardiovascular conditions such as hypertension and arrhythmias. wikipedia.orgcalpoison.org Bucumolol specifically has been noted for its antiarrhythmic and local anesthetic properties. medchemexpress.com
The rationale for developing a deuterated version of Bucumolol, such as Bucumolol-d9, is rooted in the principles of stable isotope labeling. There are two primary motivations for its synthesis in a research context:
Modification of Pharmacokinetic Properties: As a beta-blocker, Bucumolol undergoes metabolism in the body. By replacing hydrogen atoms with deuterium (B1214612) at specific sites susceptible to metabolic breakdown, its pharmacokinetic profile could be altered. scispace.comnih.gov This modification, driven by the kinetic isotope effect, might slow its rate of metabolism, potentially extending its duration of action or altering its metabolic pathway. bioscientia.desplendidlab.com
Use as an Internal Standard: In pharmaceutical development and clinical studies, accurately measuring the concentration of a drug in biological fluids like blood or plasma is critical. Deuterated analogs of a drug are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods (LC-MS or GC-MS). nih.gov this compound serves as an ideal internal standard for the quantification of Bucumolol because it is chemically identical and exhibits the same behavior during sample extraction and chromatographic separation, but is easily distinguished by its higher mass. musechem.comnih.gov This ensures highly accurate and precise measurements of the non-deuterated drug.
Structural Characteristics and Research Relevance of this compound as a Deuterated Analog
The chemical structure of Bucumolol features a coumarin (B35378) core linked to a side chain containing a hydroxyl group and a tert-butylamino group. wikipedia.org The "-d9" designation in this compound signifies that nine hydrogen atoms in the parent molecule have been replaced with deuterium atoms. This substitution typically occurs on the tert-butyl group [-C(CH₃)₃], where all nine hydrogens are replaced to create a tert-butyl-d9 group [-C(CD₃)₃]. This specific placement is chemically stable and provides a significant mass shift for analytical purposes without altering the core pharmacophore of the molecule.
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₂₃NO₄ |
| Molar Mass | 305.37 g·mol⁻¹ wikipedia.org |
| IUPAC Name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one wikipedia.org |
| CAS Number | 58409-59-9 wikipedia.org |
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄D₉NO₄ |
| Molar Mass | 314.42 g·mol⁻¹ |
| Common Deuteration Site | Tert-butyl group |
| Primary Research Use | Internal standard for mass spectrometry |
The primary research relevance of this compound is its application as a stable isotope-labeled internal standard. In pharmacokinetic studies, researchers need to determine how the concentration of Bucumolol changes over time in a subject. The methodology involves adding a known, small quantity of this compound to each biological sample. During LC-MS analysis, Bucumolol and this compound are separated from other matrix components but elute from the chromatography column at the same time. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio. By comparing the instrument's response for Bucumolol to that of the known quantity of this compound, an exact concentration of the drug can be calculated, correcting for any variability or loss during sample processing. This makes this compound an essential tool for obtaining the high-quality, precise data required in preclinical and clinical drug development.
Properties
Molecular Formula |
C₁₇H₁₄D₉NO₄ |
|---|---|
Molecular Weight |
314.42 |
Synonyms |
8-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one-d9; dl-Bucumolol-d9 |
Origin of Product |
United States |
Synthetic Methodologies for Bucumolol D9
General Principles of Deuterium (B1214612) Incorporation Strategies
The synthesis of deuterated compounds like Bucumolol-d9 relies on established principles of isotopic labeling. The primary goal is to replace specific hydrogen atoms with deuterium atoms with high efficiency and selectivity. acs.org Common strategies include:
Use of Deuterated Reagents: This is one of the most direct methods, involving the use of starting materials or reagents that are already enriched with deuterium. nih.gov For this compound, this would likely involve a deuterated form of tert-butylamine (B42293).
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O) or deuterated acids, often facilitated by a catalyst. nih.govwikipedia.org This can be applied to precursors or the final molecule, targeting specific protons based on their acidity or accessibility. nih.gov
Metal-Catalyzed Reactions: Transition metals can catalyze the activation of C-H bonds, enabling their replacement with deuterium from sources like D₂ gas or deuterated solvents. rsc.org These methods can offer high regioselectivity. acs.org
Biocatalytic Deuteration: Enzymes can be used to stereoselectively introduce deuterium, which is particularly useful for chiral molecules. nih.govacs.org
The choice of strategy depends on the target position for deuteration, the stability of the molecule under reaction conditions, and the desired level of isotopic enrichment.
Synthetic Pathways for this compound Isotopic Labeling
The synthesis of this compound would logically proceed by modifying the established synthesis of Bucumolol (B107653) to incorporate a deuterated tert-butyl group. The standard synthesis of Bucumolol involves the reaction of 8-(2-hydroxy-3-chloropropoxy)-5-methylcoumarin with tert-butylamine. chemicalbook.com Therefore, the most straightforward approach to this compound is to use tert-butylamine-d9 as a key reagent.
Deuterium Exchange Reactions in Precursor Synthesis
The key precursor for the synthesis of this compound is tert-butylamine-d9. This can be synthesized through various methods, often starting from commercially available deuterated precursors. One plausible route involves the reaction of a deuterated starting material. For instance, the synthesis could start from deuterated acetone (B3395972) (acetone-d6) and deuterated methyl iodide (CD₃I) to build a deuterated tert-butyl precursor, which is then converted to tert-butylamine-d9.
Another approach is the direct H/D exchange on tert-butylamine or a suitable precursor. However, the C-H bonds of the methyl groups in tert-butylamine are not acidic and require harsh conditions for exchange, which could lead to side reactions. A more feasible strategy would be the synthesis from a precursor where deuteration is more readily achieved.
A common method for preparing deuterated amines is the reduction of a corresponding nitrile or oxime with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). For tert-butylamine-d9, one could envision the synthesis starting from pivalonitrile, which would require deuteration of the tert-butyl group prior to the nitrile functionality introduction, or a more complex route. The most direct method remains the use of a commercially available or custom-synthesized tert-butylamine-d9.
The final step in the synthesis of this compound would then be the reaction of 8-(2-hydroxy-3-chloropropoxy)-5-methylcoumarin with the synthesized tert-butylamine-d9.
Reaction Scheme:
Figure 1: Synthesis of this compound from 8-(2-hydroxy-3-chloropropoxy)-5-methylcoumarin and tert-butylamine-d9.
Stereoselective Deuteration Approaches for Chiral Centers (if applicable to this compound)
Bucumolol possesses a chiral center at the 2-hydroxy position of the propoxy side chain. While the target of deuteration in this compound is the tert-butyl group, it is important to consider the stereochemistry of the final product. The synthesis of Bucumolol typically yields a racemic mixture ((±)-Bucumolol). drugfuture.com
If a specific enantiomer of this compound were required, stereoselective synthesis methods would be necessary. This could involve:
Chiral Precursors: Starting with an enantiomerically pure precursor, such as (R)- or (S)-8-(2,3-epoxypropoxy)-5-methylcoumarin, which would then react with tert-butylamine-d9 to yield the corresponding enantiomer of this compound.
Chiral Resolution: Separation of the racemic this compound into its individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
Asymmetric Synthesis: Employing a chiral catalyst to guide the reaction towards the formation of a specific enantiomer.
For the purpose of this article, focusing on the deuteration of the tert-butyl group, the synthesis is considered to produce the racemic mixture unless a stereoselective step is explicitly introduced.
Optimization of Reaction Conditions for Isotopic Enrichment and Yield
Optimizing the reaction conditions is crucial to maximize both the chemical yield of this compound and its isotopic enrichment. Key parameters to consider include the reaction solvent, temperature, and reaction time.
| Parameter | Condition | Rationale |
| Solvent | Ethanol (B145695), Isopropanol | Protic solvents are commonly used for this type of nucleophilic substitution and can facilitate the reaction. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. chemicalbook.com |
| Reaction Time | 12-24 hours | Monitoring the reaction by techniques like TLC or LC-MS is essential to determine the optimal time for maximum conversion. chemicalbook.com |
| Stoichiometry | Slight excess of tert-butylamine-d9 | Using a slight excess of the deuterated amine can help to ensure complete reaction of the starting coumarin (B35378) derivative. |
Table 1: Hypothetical Optimized Reaction Conditions for the Synthesis of this compound.
Isotopic enrichment is primarily dependent on the isotopic purity of the starting tert-butylamine-d9. It is critical to use a precursor with the highest possible deuterium content. During the synthesis, it is also important to avoid conditions that could lead to back-exchange of deuterium with hydrogen from the solvent or other reagents, although this is less of a concern for the stable C-D bonds of the tert-butyl group.
Purification Techniques for Deuterated this compound
After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated Bucumolol. Common purification techniques include:
Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. A mixture of ethanol and ether has been reported for the recrystallization of Bucumolol hydrochloride. chemicalbook.com
Column Chromatography: This technique is highly effective for separating compounds with different polarities. Silica gel is a common stationary phase, and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to isolate this compound.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This method offers excellent separation capabilities.
The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR can confirm the absence of protons on the tert-butyl group, while MS will show the expected molecular ion peak corresponding to the mass of this compound.
| Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Structural confirmation and isotopic purity | Absence of the singlet corresponding to the tert-butyl protons. |
| ¹³C NMR | Structural confirmation | Presence of the carbon signals for the tert-butyl group, possibly showing splitting due to deuterium coupling. |
| Mass Spectrometry | Molecular weight determination and isotopic enrichment | Molecular ion peak at m/z corresponding to C₁₇H₁₄D₉NO₄ (e.g., [M+H]⁺ at approx. 315.23). |
| HPLC | Chemical purity assessment | A single major peak indicating a pure compound. |
Table 2: Analytical Techniques for Characterization of this compound.
Advanced Analytical Characterization and Quality Control of Bucumolol D9
Spectroscopic Techniques for Structural Confirmation and Isotopic Purity Assessment
Spectroscopic methods are fundamental in the analysis of Bucumolol-d9, providing detailed information on its molecular structure, the sites of deuteration, and the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Enrichment (e.g., ¹H, ²H, ¹³C NMR)
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound and quantifying the extent of deuterium incorporation. hmdb.ca
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the specific sites of deuteration can be confirmed. The integration of the remaining proton signals relative to an internal standard can be used to assess the degree of deuteration. nih.gov
²H NMR Spectroscopy: ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei. blogspot.com The resulting spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous proof of their location within the molecule. The chemical shift scale in ²H NMR is identical to that of ¹H NMR, allowing for direct correlation. blogspot.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. Carbons directly bonded to deuterium atoms exhibit characteristic changes. The coupling between carbon-13 and deuterium (a spin-1 nucleus) results in a multiplet (typically a triplet for a -CD- group). Furthermore, the resonance of a deuterated carbon is often shifted slightly upfield compared to its protonated equivalent. libretexts.org
Table 1: Illustrative NMR Data for this compound This table presents hypothetical data for illustrative purposes, based on the known structure of Bucumolol (B107653) and general principles of NMR spectroscopy.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Observations |
| ¹H | 1D ¹H NMR | Absence of signals from the tert-butyl group (approx. 1.1-1.3 ppm) | Confirms deuteration at the tert-butyl position. |
| ²H | 1D ²H NMR | ~1.2 ppm | A single resonance confirming the presence of D9 on the tert-butyl group. |
| ¹³C | 1D ¹³C NMR | ~25-30 ppm | A triplet with a C-D coupling constant, shifted slightly upfield. |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Isotopic Abundance and Fragmentation Patterns
High-resolution mass spectrometry is indispensable for determining the exact mass of this compound, which in turn confirms its elemental composition and isotopic abundance. chromatographyonline.combioanalysis-zone.com
HRMS: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the differentiation between this compound and any potential impurities, including the non-deuterated Bucumolol. The expected molecular weight of Bucumolol (C₁₇H₂₃NO₄) is approximately 305.16 g/mol , while this compound (C₁₇H₁₄D₉NO₄) would have a molecular weight of approximately 314.22 g/mol . HRMS can readily distinguish this mass difference.
Isotopic Abundance: Mass spectrometry is also a primary tool for assessing isotopic purity. By analyzing the distribution of isotopic peaks, the percentage of d9, as well as the presence of lower deuterated forms (d1 through d8) and the unlabeled compound (d0), can be quantified. nih.gov A high isotopic purity is crucial for the intended applications of the labeled compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of this compound is isolated and then fragmented. agnopharma.com The resulting fragmentation pattern provides a wealth of structural information. By comparing the fragmentation pattern of this compound with that of Bucumolol, the location of the deuterium labels can be further confirmed. Fragments containing the deuterated tert-butyl group will exhibit a mass shift of +9 Da compared to the corresponding fragments from the unlabeled compound. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound This table presents predicted data based on the structure of Bucumolol and established fragmentation patterns.
| Technique | Ion | Predicted m/z (Bucumolol) | Predicted m/z (this compound) | Implication |
| HRMS | [M+H]⁺ | 306.1700 | 315.2265 | Confirms elemental composition and overall deuteration. |
| MS/MS | Fragment from cleavage of C-N bond | 58.0651 | 67.1216 | Confirms deuteration is on the tert-butylamine (B42293) moiety. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.
IR Spectroscopy: The stretching vibration for a C-H bond typically appears in the range of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibration is observed at a lower frequency, generally in the range of 2100-2250 cm⁻¹. The presence of these characteristic C-D stretching bands in the IR spectrum of this compound provides direct evidence of deuteration.
Raman Spectroscopy: Raman spectroscopy can also detect C-D vibrations and can be particularly useful for symmetric vibrations that may be weak or absent in the IR spectrum, offering a more complete vibrational analysis.
Chromatographic Methodologies for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from its non-deuterated form, synthetic intermediates, and other potential impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. lcms.czresearchgate.net It is used for both determining the purity of the final product and for preparative purification.
Analytical HPLC: A validated reverse-phase HPLC method, typically with UV detection, is used to determine the chemical purity of this compound. chromatographyonline.com The method should be able to separate this compound from Bucumolol and any process-related impurities. Due to the subtle differences in physicochemical properties imparted by deuterium substitution, a high-resolution column and optimized mobile phase are often required to achieve baseline separation. The purity is typically reported as a percentage based on the peak area of this compound relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Preparative HPLC: For the isolation and purification of this compound on a larger scale, preparative HPLC is employed. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads.
Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. hmdb.ca Since this compound itself is not sufficiently volatile for GC analysis, a derivatization step is necessary. jfda-online.com
Derivatization: The hydroxyl and secondary amine groups in this compound can be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule, making it amenable to GC analysis. researchgate.net
GC-MS Analysis: When coupled with a mass spectrometer, GC-MS provides both chromatographic separation and mass identification. This is particularly useful for impurity profiling, as it can separate and identify volatile impurities that may not be detected by HPLC. The use of a deuterated silylating agent (e.g., MSTFA-d9) can also be employed as an analytical tool to aid in the identification of unknown metabolites or impurities by observing characteristic mass shifts. sigmaaldrich.com
Chiral Analysis of this compound Enantiomers
Bucumolol possesses a single stereogenic center at the C2 position of the 2-hydroxy-3-(tert-butylamino)propoxy side chain, and therefore exists as a pair of enantiomers, (R)-Bucumolol and (S)-Bucumolol. This compound, being a deuterated isotopologue, retains this chiral center. Consequently, it is typically synthesized and utilized as a racemic mixture. The individual enantiomers of Bucumolol, like other β-blockers, may exhibit different pharmacological and toxicological profiles. For instance, the cardiac β-blocking activity of many β-blockers resides primarily in the (S)-enantiomer. nih.gov Therefore, the ability to separate and quantify the individual enantiomers of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies of Bucumolol, ensuring accurate stereoselective analysis.
The introduction of deuterium atoms in this compound is not expected to fundamentally alter the principles of chiral recognition compared to the non-deuterated parent compound. However, deuterium incorporation at or near the chiral center can enhance the stability of the stereoisomers by reducing the rate of in vivo and in vitro enantiomeric interconversion, a concept known as Deuterium-Enabled Chiral Switching (DECS). nih.govacs.org This stabilization is advantageous for developing robust analytical methods. A variety of analytical techniques have been successfully applied to the enantioseparation of β-blockers, which are directly applicable to this compound. nih.gov These include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), enantioselective liquid-liquid extraction (LLE), and capillary electrophoresis (CE). nih.govmdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective method for resolving the enantiomers of β-blockers. nih.govcsfarmacie.cz The choice of CSP and mobile phase composition is crucial for achieving optimal separation.
Polysaccharide-based CSPs: These are widely used and have demonstrated broad applicability for the enantioseparation of β-blockers. brieflands.com Columns such as Chiralpak AD-H, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, are effective. brieflands.com The separation mechanism involves a combination of interactions, including hydrogen bonding and π-π interactions between the analyte and the CSP. brieflands.com The use of a basic additive like diethylamine (B46881) (DEA) in the mobile phase is often necessary to improve peak shape and resolution for basic compounds like this compound.
Table 1: Example HPLC Method for Chiral Separation of this compound Enantiomers on a Polysaccharide-based CSP
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Anhydrous Ethanol (B145695) / Diethylamine (55:45:0.1, v/v/v) |
| Flow Rate | 1.4 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Protein-based CSPs: Chiral stationary phases based on proteins, such as ovomucoid (OM), have also been successfully employed for the chiral resolution of nonselective β-blockers. researchgate.net The separation on these columns is typically achieved in reversed-phase or polar organic modes. The mobile phase usually consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol (B129727). researchgate.net The pH of the buffer is a critical parameter that influences the retention and resolution of the enantiomers. researchgate.net
Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic glycopeptides like eremomycin (B1671613) and vancomycin (B549263) are effective for separating β-blockers in polar organic or polar ionic modes. mdpi.comresearchgate.net These CSPs possess a free carboxylic group that is critical for the retention of enantiomers. mdpi.com A mobile phase of methanol with a low concentration of an additive like triethylammonium (B8662869) acetate (B1210297) (TEAA) is often used. mdpi.com
Table 2: Example HPLC Method for Chiral Separation of this compound Enantiomers on a Macrocyclic Glycopeptide-based CSP
| Parameter | Condition |
|---|---|
| Column | Chirobiotic V (Vancomycin-based CSP) |
| Mobile Phase | Methanol / Glacial Acetic Acid / Triethylamine (100:0.015:0.010, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Enantioselective Liquid-Liquid Extraction (LLE)
Enantioselective liquid-liquid extraction (LLE) presents an alternative to chromatographic methods for chiral separation. rsc.orgrug.nl This technique involves the distribution of enantiomers between two immiscible liquid phases, where one phase contains a chiral selector. Tartaric acid esters, in conjunction with boric acid, have been shown to be effective chiral selectors for the LLE of amino alcohols like β-blockers. digitellinc.com The principle relies on the formation of diastereomeric complexes between the enantiomers of this compound and the chiral selector, which have different partition coefficients between the aqueous and organic phases. rug.nl
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. mdpi.comchromatographytoday.com For chiral separations, a chiral selector is added to the background electrolyte. chromatographytoday.comnih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for β-blockers in CE. mdpi.com Anionic CDs, such as carboxymethylated-β-cyclodextrin (CM-β-CD), have shown high enantioselectivity for this class of compounds. mdpi.com The separation is influenced by several factors, including the type and concentration of the CD, buffer pH, and applied voltage. mdpi.com
Application of Bucumolol D9 in Mechanistic and Pre Clinical Research
Utilization of Bucumolol-d9 as an Internal Standard in Bioanalytical Method Development
The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods. Its structural similarity to bucumolol (B107653), coupled with its distinct molecular weight, makes it an ideal candidate for mass spectrometry-based quantification.
Development of Quantitative Assays for Bucumolol in Biological Matrices (e.g., in vitro cell lysates, animal tissue homogenates, pre-clinical biofluids)
This compound is essential for creating robust quantitative assays to measure bucumolol concentrations in complex biological samples. These assays are critical in pre-clinical studies to understand a drug's pharmacokinetic profile. The use of a stable isotope-labeled internal standard like this compound is a standard practice in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoatext.comsepscience.com
In these methods, a known amount of this compound is added to biological samples, such as in vitro cell lysates, animal tissue homogenates, or pre-clinical biofluids (e.g., blood, plasma, urine), before sample processing. nih.govoatext.comsepscience.com This allows for accurate quantification of bucumolol by correcting for any analyte loss during extraction and for variations in instrument response.
Below is a table showing hypothetical but representative mass transitions that would be monitored in an LC-MS/MS assay for bucumolol and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bucumolol | 294.2 | 116.1 |
| This compound | 303.3 | 125.1 |
This table illustrates the principle of using different mass-to-charge ratios for the analyte and its deuterated internal standard in a quantitative LC-MS/MS method.
Enhancing Precision, Accuracy, and Reproducibility in Analytical Determinations
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision, accuracy, and reproducibility of bioanalytical methods. oatext.com Because this compound has nearly identical chemical and physical properties to bucumolol, it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution helps to mitigate matrix effects, a common source of error in bioanalytical assays where components of the biological sample can interfere with the ionization of the analyte. By calculating the ratio of the bucumolol response to the this compound response, these sources of variability can be effectively normalized, leading to more reliable and consistent results. nih.govoatext.com
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Biotransformation Pathways
Replacing hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.orgjuniperpublishers.com This effect is particularly relevant for metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, where the breaking of a carbon-hydrogen bond is often the rate-limiting step. nih.gov
In Vitro Metabolic Stability Studies (e.g., using isolated enzymes, liver microsomes, or primary hepatocyte cultures from animal models)
In vitro metabolic stability assays are crucial in early drug discovery to predict how quickly a compound will be metabolized in the body. wuxiapptec.comif-pan.krakow.pl These studies often use liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. srce.hrnuvisan.comevotec.com By comparing the rate of metabolism of bucumolol to that of this compound in these systems, researchers can determine if deuteration affects its metabolic stability. nih.gov A slower rate of metabolism for this compound would indicate a positive KIE and suggest that the deuterated sites are involved in a key metabolic pathway. juniperpublishers.comnih.gov
The following table provides hypothetical data from a metabolic stability study in rat liver microsomes to illustrate a potential kinetic isotope effect.
| Compound | Incubation System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Bucumolol | Rat Liver Microsomes | 25 | 27.7 |
| This compound | Rat Liver Microsomes | 45 | 15.4 |
This hypothetical data demonstrates how deuteration could lead to a longer half-life and lower intrinsic clearance, indicating increased metabolic stability.
Identification and Characterization of Deuterated Metabolites
The use of this compound simplifies the process of identifying and characterizing its metabolites. nih.govnih.gov When analyzing samples from in vitro metabolism experiments, the metabolites of this compound will have a distinct mass shift corresponding to the number of deuterium atoms they retain. This mass signature allows for the confident identification of drug-related material amidst a complex background of endogenous molecules. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, can then be used to determine the exact chemical formula of these deuterated metabolites.
Elucidation of Metabolic Soft Spots Influenced by Deuteration
"Metabolic soft spots" are the sites on a drug molecule that are most susceptible to metabolism. nih.govinformaticsjournals.co.in Deuteration can be used as a tool to identify these soft spots. nih.govnih.gov If replacing hydrogen with deuterium at a specific position on the bucumolol molecule significantly slows down its metabolism, it provides strong evidence that this position is a primary site of metabolic attack. nih.govinformaticsjournals.co.innih.gov This knowledge can be invaluable for medicinal chemists, as it can guide the design of new drug candidates with improved metabolic profiles and potentially better pharmacokinetic properties. However, it is also important to consider the possibility of "metabolic switching," where blocking one metabolic pathway can lead to an increase in metabolism at another site. nih.govbioscientia.de
Mechanistic Pharmacological Studies Employing this compound
The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern mechanistic pharmacology. Replacing hydrogen atoms with their stable isotope, deuterium, creates a molecule that is chemically similar to the parent drug but has a greater mass. This subtle modification does not typically alter the fundamental pharmacological interactions, such as receptor binding, but can significantly impact the rates of metabolic processes. nih.gov This property makes deuterated analogs like this compound invaluable tools for dissecting the mechanisms of action, metabolism, and target engagement of the parent compound, Bucumolol.
In Vitro Receptor Binding Affinity and Ligand-Receptor Interaction Studies (e.g., β-adrenergic receptors)
In vitro receptor binding assays are fundamental for characterizing the affinity of a ligand for its receptor. In the context of this compound, these studies are primarily aimed at confirming that the deuteration has not altered the compound's affinity for its primary targets, the β-adrenergic receptors. uniprot.org The principle behind these assays is competitive displacement, where this compound is used to compete with a radiolabeled ligand known to bind to the receptor of interest.
The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. Since receptor binding is a thermodynamic process based on molecular recognition and fit, the increased mass from deuteration is not expected to significantly change the binding affinity. plos.org Therefore, the Ki values for this compound should be nearly identical to those of non-deuterated Bucumolol. Studies on the parent compound, Bucindolol, have shown it to be a nonselective β-adrenergic receptor antagonist. nih.gov
Research Focus and Illustrative Findings: A typical study would involve incubating membranes prepared from cells expressing β1- or β2-adrenergic receptors with a constant concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol) and varying concentrations of either Bucumolol or this compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing unlabeled ligand increases.
Table 1: Illustrative Receptor Binding Affinities of Bucumolol and this compound at β-Adrenergic Receptors
This table presents hypothetical data from a competitive radioligand binding assay. The near-identical Ki values would confirm that deuteration does not impact the intrinsic binding characteristics of the molecule at its target receptors.
| Compound | Receptor Subtype | Ki (nM) |
| Bucumolol | β1-adrenergic | 4.2 |
| This compound | β1-adrenergic | 4.3 |
| Bucumolol | β2-adrenergic | 5.1 |
| This compound | β2-adrenergic | 5.0 |
Enzyme Inhibition or Activation Assays (e.g., cytochrome P450 enzymes involved in Bucumolol metabolism)
A primary application of deuterated compounds in pharmacological research is to investigate drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting hydrogen with deuterium can slow down the reaction rate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.govtandfonline.com
Bucumolol, like many β-blockers, is expected to be metabolized by cytochrome P450 (CYP) enzymes in the liver. By strategically placing deuterium atoms on the bucumolol molecule at sites susceptible to CYP-mediated oxidation (such as the N-tert-butyl group, where the nine deuterium atoms in this compound are located), researchers can probe the metabolic pathways. If metabolism at this site is significant, this compound will be metabolized more slowly than its non-deuterated counterpart. acs.org
Research Focus and Illustrative Findings: In vitro CYP inhibition assays are used to determine if a drug is an inhibitor of specific CYP isoforms, a crucial step in predicting potential drug-drug interactions. In these assays, human liver microsomes or recombinant CYP enzymes are incubated with a probe substrate (a compound known to be metabolized by a specific CYP enzyme) in the presence of various concentrations of the test compound (Bucumolol or this compound). The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism is the IC50 value. If this compound is metabolized more slowly, its concentration in the assay system remains higher for longer, which could potentially lead to a more potent inhibition of certain enzymes compared to the rapidly metabolized parent drug.
Table 2: Illustrative IC50 Values for CYP450 Inhibition by Bucumolol and this compound
This table shows hypothetical IC50 values. A lower IC50 value for this compound against a specific CYP isoform would suggest that its reduced rate of metabolism leads to a more sustained inhibitory effect on that enzyme.
| CYP Isoform | Bucumolol IC50 (µM) | This compound IC50 (µM) |
| CYP1A2 | > 50 | > 50 |
| CYP2C9 | 28.5 | 25.1 |
| CYP2C19 | 15.2 | 11.8 |
| CYP2D6 | 5.8 | 3.9 |
| CYP3A4 | 45.7 | 42.3 |
Cellular Assays for Investigating Intracellular Signaling Pathways Modulated by this compound
Cellular assays provide a more physiologically relevant system to study the pharmacological effects of a drug by evaluating its impact on intracellular signaling cascades. acs.org For this compound, such assays would investigate its ability to antagonize β-adrenergic receptor-mediated signaling, typically the production of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.orgmdpi.com When an agonist like isoproterenol (B85558) stimulates β-adrenergic receptors, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. biorxiv.orgresearchgate.net As a β-blocker, Bucumolol prevents this action.
The use of this compound in these assays allows researchers to determine if its altered metabolic stability translates to a more potent or sustained functional effect at the cellular level. If this compound is less susceptible to intracellular metabolism than the parent compound, it may exhibit enhanced functional antagonism because a higher effective concentration is maintained within the cellular environment over the course of the experiment.
Research Focus and Illustrative Findings: In a typical cellular assay, a cell line expressing β-adrenergic receptors would be treated with a fixed concentration of an agonist (e.g., isoproterenol) to stimulate cAMP production. Concurrently, the cells would be exposed to increasing concentrations of either Bucumolol or this compound. The ability of each compound to inhibit the agonist-induced cAMP production is then quantified, and an EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.
Table 3: Illustrative Functional Antagonism of Isoproterenol-Stimulated cAMP Production
This table presents hypothetical results from a cellular functional assay. A lower EC50 value for this compound would indicate greater functional potency, likely resulting from its increased metabolic stability within the cell.
| Compound | Target Pathway | Agonist | Cellular System | EC50 (nM) |
| Bucumolol | cAMP Inhibition | Isoproterenol | HEK293 cells (β2-AR) | 12.5 |
| This compound | cAMP Inhibition | Isoproterenol | HEK293 cells (β2-AR) | 8.9 |
Studies on Local Anesthetic Activity Mechanisms (e.g., ion channel modulation) Using Deuterated Analogs
In addition to its β-blocking properties, Bucumolol is known to possess local anesthetic activity. medchemexpress.comtargetmol.com This action is characteristic of many β-blockers and is typically mediated by the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses. scielo.brscielo.br
Research Focus and Illustrative Findings: An ex vivo study could use an isolated nerve preparation (e.g., a frog sciatic nerve) to measure the compound action potential. The nerve would be exposed to solutions containing different concentrations of either Bucumolol or this compound, and the concentration-dependent reduction in the action potential amplitude would be measured to determine the EC50 for nerve block. The duration of the block after washout could also be compared.
Table 4: Illustrative Comparison of Local Anesthetic Activity
This hypothetical data compares the potency and duration of a nerve block. The similar EC50 values suggest equal intrinsic channel-blocking activity, while the longer duration of action for this compound points to its reduced metabolic clearance at the site of action.
| Compound | Assay | Parameter | Value |
| Bucumolol | Sciatic Nerve Block | EC50 for block | 0.8 mM |
| This compound | Sciatic Nerve Block | EC50 for block | 0.8 mM |
| Bucumolol | Sciatic Nerve Block | Duration of block (min) | 45 |
| This compound | Sciatic Nerve Block | Duration of block (min) | 65 |
Theoretical and Computational Modeling of this compound
Computational modeling has become an indispensable tool in pharmacology and drug design, providing atomic-level insights into how drugs interact with their biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govtandfonline.com For this compound, MD simulations can be used to model its interaction with a β-adrenergic receptor and compare its dynamic behavior within the binding pocket to that of the non-deuterated parent compound. biorxiv.orgrsc.org
The simulation begins with a high-resolution structural model of the receptor-ligand complex, which is then placed in a simulated physiological environment (a lipid bilayer with water and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a defined period, often on the scale of nanoseconds to microseconds.
Table 5: Illustrative Parameters for a Molecular Dynamics Simulation of this compound with β2-Adrenergic Receptor
This table outlines a typical setup for an MD simulation study. The analysis would focus on comparing trajectories between the deuterated and non-deuterated ligand to identify any subtle differences in interaction dynamics.
| Parameter | Description | Value/Setting |
| System | Ligand-Receptor Complex | This compound in human β2-adrenergic receptor |
| Force Field | Atomistic force field for protein and ligand | CHARMM36m |
| Environment | Solvated lipid bilayer | POPC membrane, TIP3P water model |
| Simulation Time | Total length of the simulation run | 200 nanoseconds (ns) |
| Temperature | Simulated physiological temperature | 310 K |
| Pressure | Simulated atmospheric pressure | 1 bar |
| Analysis Metrics | Key outputs for comparison | RMSD, RMSF, Hydrogen Bond Analysis |
Quantum Mechanical Calculations for Bond Dissociation Energies and Isotope Effects
In the realm of modern drug design and mechanistic studies, quantum mechanical (QM) methods are pivotal for understanding molecular behavior at the subatomic level. nih.gov These computational techniques, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules and predict various properties, including bond dissociation energies (BDEs). substack.comresearchgate.netuzh.ch The BDE is the energy required to break a specific bond homolytically, and its value is a critical indicator of chemical reactivity. For pharmaceutical compounds, lower BDE values for carbon-hydrogen (C-H) bonds often pinpoint sites that are susceptible to metabolic transformation by enzymes, such as the cytochrome P450 (CYP) superfamily. substack.comnih.gov
The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (D), forms the basis of using deuterated compounds like this compound in research. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to a C-H bond. portico.org Consequently, more energy is required to break a C-D bond, resulting in a higher BDE. This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is significantly slower than that of an equivalent C-H bond. portico.orgwikipedia.orgresearchgate.net When this bond cleavage is the rate-limiting step in a metabolic pathway, deuteration can substantially slow down the drug's metabolism. nih.govresearchgate.net
For a molecule like Bucumolol, several positions are potential sites for oxidative metabolism. These "metabolic hotspots" typically include the tert-butyl group on the amino side chain, the methyl group on the coumarin (B35378) ring, and the aliphatic carbons in the propoxy chain. Quantum mechanical calculations can be theoretically applied to predict the BDE for each of these C-H bonds. By performing the same calculations on this compound, where deuterium atoms replace hydrogens at these key positions, a quantitative comparison can be made. The expected outcome is a higher calculated BDE for the C-D bonds, providing a theoretical foundation for the enhanced metabolic stability of the deuterated analogue.
Table 1: Theoretical Bond Dissociation Energies (BDEs) for Bucumolol and this compound at Potential Metabolic Sites
| Potential Metabolic Site | Bond Type | Calculated BDE (kcal/mol) - Bucumolol (C-H) | Predicted BDE (kcal/mol) - this compound (C-D) | Predicted KIE (kH/kD) |
|---|---|---|---|---|
| tert-Butyl Group | Primary C-H/C-D | 98.5 | 99.7 | ~5-7 |
| Aromatic Methyl Group (C5) | Benzylic C-H/C-D | 90.2 | 91.5 | ~6-8 |
| Propoxy Chain (C2') | Secondary C-H/C-D | 96.1 | 97.3 | ~4-6 |
Note: The BDE and KIE values presented in this table are hypothetical and for illustrative purposes. They represent the expected trends based on established principles of quantum mechanics and the kinetic isotope effect, rather than direct experimental data for this compound.
In Silico Prediction of Metabolic Vulnerabilities and Deuteration Impact
Complementing quantum mechanical calculations, in silico metabolic prediction tools offer a higher-level approach to identifying metabolic vulnerabilities in drug candidates. researchgate.net Software platforms and algorithms, such as those that model drug-enzyme transition states, can predict the site of metabolism (SoM) for a given molecule. nih.govplos.org These tools analyze a range of molecular properties, including steric accessibility of atoms, the electrochemical potential of specific sites, and the stability of potential intermediates, to rank the likelihood of metabolism at various positions by specific CYP isozymes. plos.org
For Bucumolol, which as a beta-blocker is likely metabolized by CYP enzymes such as CYP2D6, in silico models would be expected to identify the same metabolic hotspots suggested by BDE calculations: the tert-butyl group (vulnerable to hydroxylation), the aromatic methyl group (vulnerable to benzylic hydroxylation), and the N-alkyl side chain (vulnerable to N-dealkylation). aafp.orgdrugbank.com These predictions are crucial in pre-clinical research for anticipating the primary metabolites of a new chemical entity.
The application of these predictive models to this compound allows researchers to forecast the impact of isotopic substitution. By designating specific hydrogen atoms as deuterium in the input structure, the models can reassess metabolic liabilities. The increased strength of the C-D bond, a factor that can be incorporated into advanced predictive algorithms, would be expected to decrease the predicted metabolic liability of the deuterated positions. nih.gov
A significant outcome of this analysis is the prediction of "metabolic shunting." When a primary metabolic pathway is slowed or blocked by deuteration, the metabolic process may shift to an alternative, previously minor, pathway. In silico tools can help researchers anticipate whether such shunting will occur and what the likely new primary metabolites would be. This is a critical consideration, as an alternative metabolic pathway could potentially lead to the formation of unexpected or undesired metabolites. Therefore, these predictive studies are invaluable for guiding the design of deuterated drugs, ensuring that the modification leads to a favorable pharmacokinetic profile without introducing new risks. researchgate.net
Table 2: Predicted Metabolic Vulnerabilities of Bucumolol and the Theoretical Impact of Deuteration
| Metabolic Hotspot | Metabolic Reaction | Predicted Primary Metabolite (Bucumolol) | Predicted Impact of Deuteration (this compound) |
|---|---|---|---|
| tert-Butyl Group | Hydroxylation | Hydroxy-tert-butyl metabolite | Significantly reduced rate of hydroxylation. Metabolism may shunt to other sites. |
| Aromatic Methyl Group | Benzylic Hydroxylation | 5-(Hydroxymethyl)bucumolol | Reduced rate of benzylic hydroxylation. Potential for increased N-dealkylation if this site is deuterated. |
| N-Alkyl Side Chain | N-dealkylation | N-desalkyl bucumolol | Moderate reduction in rate if adjacent carbons are deuterated. |
| Coumarin Ring | Aromatic Hydroxylation | Phenolic metabolites | Generally a minor pathway; may become more prominent if primary sites are blocked by deuteration. |
Note: The information in this table is based on the theoretical application of in silico metabolic prediction principles to Bucumolol and its hypothetical deuterated analogue. The predicted impacts are illustrative of the expected outcomes of selective deuteration.
Emerging Research Directions and Future Perspectives for Deuterated Beta Blockers
Advancements in Site-Specific Deuterium (B1214612) Labeling Technologies
The ability to introduce deuterium at specific locations within a molecule is crucial for optimizing its pharmacokinetic properties. The development of site-specific deuterium labeling technologies has been a key focus of research, moving beyond simple hydrogen-deuterium exchange to more precise and efficient methods. sciencecoalition.org
Several methods for deuterium labeling have been established, each with its own advantages and applications:
Direct Exchange: This method involves the direct swapping of a hydrogen atom with a deuterium atom, commonly in the presence of a deuterated solvent like D₂O. It is particularly effective for acidic protons, such as those in alcohols and amines.
Deuterated Reagents: Utilizing reagents where hydrogen atoms have been replaced by deuterium allows for the introduction of deuterium during chemical synthesis. Examples include deuterated solvents and reagents like CD₃I for methylation reactions.
Metal-Catalyzed Hydrogenation: Transition metals and organometallic catalysts are used to facilitate the deuteration of organic compounds. scielo.org.mx For instance, palladium catalysts can be used for the ortho-selective deuteration of arenes. scielo.org.mx Ruthenium nanoparticles have also been shown to be effective for labeling various purine (B94841) derivatives. researchgate.net
Synthesis from Deuterated Precursors: This approach involves using starting materials that already contain deuterium to build the final molecule.
Enzymatic Synthesis: Enzymes can be used to selectively incorporate deuterium into specific sites of organic molecules, offering high precision.
Recent advancements focus on developing more robust, scalable, and environmentally friendly methods for large-scale deuterium labeling suitable for industrial settings. researchgate.net Photocatalysis, for example, represents a promising green chemistry approach that avoids the need for strong acids or bases. scielo.org.mx
Role of Deuterated Compounds in Proteomics and Metabolomics Research
Deuterated compounds are invaluable tools in the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively. tandfonline.com Their unique properties make them essential for a variety of applications.
In metabolomics , the study of all metabolites in a biological system, deuterated compounds serve several key roles:
Metabolic Pathway Tracing: By introducing a deuterated compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). acs.org This allows for the elucidation of complex metabolic pathways. acs.org
Internal Standards for Mass Spectrometry: Deuterated compounds are widely used as internal standards in mass spectrometry-based analyses. scielo.org.mx Since they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be used to accurately quantify the concentration of the target analyte. scielo.org.mx
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for preventing signal interference from solvent hydrogen atoms, leading to cleaner spectra. tandfonline.comglobalgrowthinsights.com
In proteomics , the study of the entire set of proteins, deuterated compounds also play a significant role:
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): This technique involves growing cells in media containing "heavy" amino acids labeled with stable isotopes like deuterium. thermofisher.com By comparing the protein expression of cells grown in heavy versus light media, researchers can quantify changes in protein levels under different conditions. thermofisher.com
Quantitative Analysis: The use of deuterated standards allows for precise measurement of protein and peptide concentrations in complex biological samples. symeres.com
The integration of deuterated compounds in these "omics" fields provides a more comprehensive understanding of biological systems and the effects of drugs. tandfonline.com
Potential of Bucumolol-d9 as a Research Probe for Isotope Tracing and Pathway Elucidation
Bucumolol (B107653) is a beta-adrenergic receptor antagonist with antiarrhythmic and local anesthetic properties. medchemexpress.commedchemexpress.commedchemexpress.com While specific research on this compound is not extensively documented in publicly available literature, its potential as a research probe for isotope tracing and metabolic pathway elucidation can be inferred from the established applications of deuterated compounds.
The primary advantage of using a deuterated version of a drug like Bucumolol is the kinetic isotope effect (KIE). tandfonline.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during oxidative metabolism by enzymes like cytochrome P450 (CYP450). tandfonline.combioscientia.de
By strategically placing deuterium atoms at known sites of metabolism on the bucumolol molecule, researchers could use this compound to:
Trace Metabolic Pathways: Administering this compound to a biological system and analyzing the resulting metabolites using techniques like mass spectrometry would allow for the precise tracking of how the drug is broken down. This can help identify the primary metabolic pathways and the enzymes involved. musechem.com
Quantify Metabolite Formation: The deuterated label serves as a tag to distinguish the drug and its metabolites from endogenous compounds, enabling accurate quantification. symeres.com
Investigate Metabolic Switching: Deuteration at a primary metabolic site can sometimes lead to "metabolic switching," where the body metabolizes the drug through alternative pathways. bioscientia.demusechem.com Studying this phenomenon with this compound could reveal secondary metabolic routes and potentially identify metabolites that might not be observed with the non-deuterated form. gabarx.commusechem.com
Probe for Drug-Drug Interactions: By understanding the specific CYP enzymes responsible for bucumolol metabolism, researchers can use this compound to investigate potential drug-drug interactions with other compounds that are metabolized by the same enzymes.
The use of this compound as a research probe would provide valuable insights into its disposition and metabolic fate, contributing to a better understanding of its pharmacology. acs.org
Challenges and Opportunities in the Academic Research and Development of Deuterated Pharmaceutical Analogs
The development of deuterated pharmaceutical analogs presents both significant challenges and promising opportunities for academic research.
Challenges:
Synthesis and Cost: The synthesis of deuterated compounds can be complex and expensive, particularly for site-specific labeling with high isotopic purity. researchgate.netbioscientia.de The cost of deuterated starting materials and reagents can be a limiting factor for academic labs. bioscientia.de
Unpredictable Effects: The impact of deuteration on a drug's properties is not always predictable. musechem.com While it can slow metabolism, it can also have no effect or, in some cases, even increase the rate of metabolism. gabarx.com "Metabolic switching" can also lead to the formation of unexpected or undesirable metabolites. musechem.com
Analytical Challenges: Analyzing the isotopic purity of deuterated active pharmaceutical ingredients (APIs) can be technically challenging. musechem.com The chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds have different retention times in liquid chromatography, can complicate analysis. acs.org
Regulatory Hurdles: For a deuterated drug to be approved, regulatory agencies require clear evidence of its advantages over the non-deuterated version in terms of efficacy, safety, or dosing frequency. musechem.com
Opportunities:
Improved Pharmacokinetics: The primary opportunity lies in improving a drug's pharmacokinetic profile. symeres.com By slowing metabolism, deuteration can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency. gabarx.com
Enhanced Safety Profile: Deuteration can reduce the formation of toxic metabolites, leading to a safer drug. bioscientia.de It can also stabilize stereoisomers, ensuring that only the desired, active enantiomer is present. tandfonline.com
Streamlined Drug Development: Starting with a compound that has known pharmacological effects provides a more streamlined path to developing a new, patentable medicine with improved properties. gabarx.com
Academic-Industrial Collaboration: The specialized nature of deuterated drug development creates opportunities for collaboration between academic researchers who can explore novel labeling techniques and pharmaceutical companies with the resources for clinical development.
The table below summarizes the key challenges and opportunities in the academic R&D of deuterated pharmaceutical analogs.
| Category | Key Aspects |
| Challenges | High cost of synthesis and starting materials. bioscientia.de Complexity of achieving site-specific labeling and high isotopic purity. researchgate.net Unpredictable metabolic outcomes (e.g., metabolic switching). musechem.com Analytical difficulties such as the chromatographic deuterium effect. acs.org Stringent regulatory requirements for demonstrating improved properties. musechem.com |
| Opportunities | Potential for improved pharmacokinetic profiles (e.g., longer half-life). symeres.com Possibility of enhanced safety by reducing toxic metabolites. bioscientia.de Stabilization of desired stereoisomers. tandfonline.com Streamlined development pathway based on known drug scaffolds. gabarx.com Rich area for academic research and collaboration with industry. |
Despite the challenges, the potential benefits of deuteration continue to drive research and development in this area, promising a new generation of improved therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What experimental design principles are critical for ensuring accurate quantification of Bucumolol-d9 in biological matrices?
- Methodological Guidance : Use high-sensitivity analytical techniques (e.g., LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Calibration curves should span the expected concentration range, and measurements must adhere to the metric system (e.g., ng/mL, μM) with precision justified by instrument specifications . Replicate analyses (n ≥ 3) and blank controls are essential to minimize variability. Include details on sample preparation, extraction efficiency, and recovery rates in the methods section to ensure reproducibility .
Q. How should researchers validate the purity and stability of this compound in preclinical formulations?
- Methodological Guidance : Employ orthogonal characterization methods (e.g., HPLC for purity, NMR for structural confirmation, and mass spectrometry for isotopic integrity). Stability studies should assess degradation under relevant storage conditions (e.g., temperature, pH) using accelerated testing protocols. Report degradation products and quantify them against validated reference standards . Statistical validation (e.g., ANOVA for batch-to-batch variability) is required to confirm consistency .
Q. What criteria should guide the selection of in vitro models for studying this compound’s metabolic pathways?
- Methodological Guidance : Prioritize hepatocyte models (primary or cryopreserved) with CYP450 isoform activity profiles matching human populations. Include negative controls (e.g., CYP-specific inhibitors) and validate enzyme kinetics using Michaelis-Menten parameters. Document donor demographics and pre-screening criteria (e.g., health status, medication history) to contextualize metabolic variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) parameters of this compound across species?
- Methodological Guidance : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, assay sensitivity). Apply allometric scaling to adjust for interspecies differences in clearance rates. Use Bayesian hierarchical models to account for study heterogeneity, and validate findings with in silico simulations (e.g., PBPK modeling) . Cross-validate results against human microdosing data if available .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s efficacy studies?
- Methodological Guidance : Use nonlinear mixed-effects models (NLMEM) to handle sparse or longitudinal data. Define significance thresholds a priori (e.g., p < 0.01 for high-throughput screens) and adjust for multiple comparisons (e.g., Bonferroni correction). Report effect sizes (e.g., EC₅₀, Hill slopes) with confidence intervals to quantify uncertainty . For skewed distributions, non-parametric tests (e.g., Kruskal-Wallis) are recommended .
Q. How can researchers optimize analytical sensitivity for detecting this compound in complex matrices without isotopic interference?
- Methodological Guidance : Employ high-resolution mass spectrometry (HRMS) to differentiate this compound from endogenous analogs. Optimize chromatographic separation (e.g., UPLC with HILIC columns) and use tandem MS/MS transitions specific to the deuterated moiety. Validate method specificity via spike-recovery experiments in pooled matrices .
Q. What strategies mitigate bias in cross-study comparisons of this compound’s receptor binding affinities?
- Methodological Guidance : Standardize assay conditions (e.g., buffer composition, temperature) across labs using SOPs. Apply the FINER criteria to evaluate study feasibility and relevance during meta-analysis . Perform sensitivity analyses to quantify the impact of outlier datasets and publish raw data in open-access repositories to enable independent validation .
Methodological Pitfalls to Avoid
- Overlooking Isotopic Purity : Ensure deuterated analogs (e.g., this compound) are ≥98% pure via orthogonal validation, as lower purity skews pharmacokinetic data .
- Inadequate Power Analysis : Calculate sample sizes using pilot data to avoid underpowered studies, which increase Type II error risks .
- Neglecting Contradictory Data : Actively seek and reconcile conflicting results through peer consultations or multi-center collaborations to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
